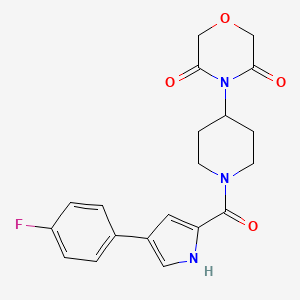
4-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a fluorophenyl group, a pyrrole ring, a piperidine ring, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the 4-fluorophenyl group, followed by the construction of the pyrrole ring. The piperidine ring is then introduced, and finally, the morpholine ring is added. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help elucidate the mechanisms of action of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. It may be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system due to its structural similarity to known bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- 4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- 4-(4-fluorophenyl)-1H-pyrrole-2-carbonitrile
Uniqueness
Compared to these similar compounds, 4-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the presence of the piperidine and morpholine rings. These additional rings confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-15-3-1-13(2-4-15)14-9-17(22-10-14)20(27)23-7-5-16(6-8-23)24-18(25)11-28-12-19(24)26/h1-4,9-10,16,22H,5-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWJMAWUDRYRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2388068.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)
![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)
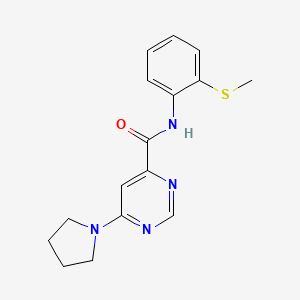
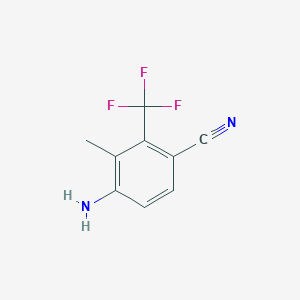
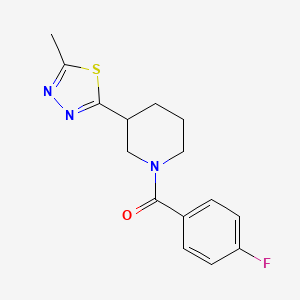
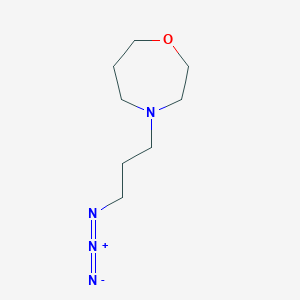
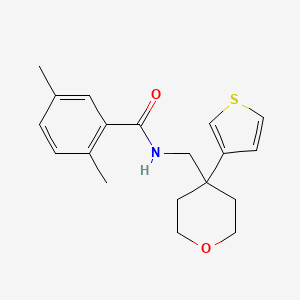

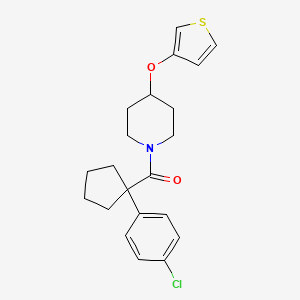
![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
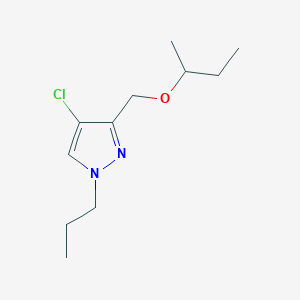
![13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2388090.png)
